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Compound of Interest

Compound Name: 1-Chloro-4-iodo-2-nitrobenzene

Cat. No.: B1590745

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the
synthetic intermediate, 1-chloro-4-iodo-2-nitrobenzene (CesHsCIINO2). Designed for
researchers and professionals in drug development and chemical synthesis, this document
synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) to build a complete structural characterization. Beyond presenting raw data,
this guide delves into the causality behind experimental choices, offers detailed protocols for
data acquisition, and provides expert interpretation of the spectral features. By integrating
these datasets, we establish a robust, self-validating framework for the unambiguous
identification and quality assessment of this compound.

Molecular Structure and Spectroscopic Overview

1-Chloro-4-iodo-2-nitrobenzene is a polysubstituted aromatic compound with the molecular
formula CeHsCIINO2 and a molecular weight of approximately 283.45 g/mol .[1] The strategic
placement of electron-withdrawing (nitro, chloro) and electron-donating (iodo, via
hyperconjugation and resonance) groups on the benzene ring creates a distinct electronic
environment, leading to a unique and predictable spectroscopic fingerprint.

Structural Analysis:

o Aromatic System: A benzene ring substituted at positions 1, 2, and 4.
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e Protons: Three aromatic protons (H-3, H-5, H-6), each in a unique chemical environment.
e Carbons: Six aromatic carbons, all chemically non-equivalent due to the substitution pattern.

o Key Functional Groups:

o Nitro group (-NO2): Strongly electron-withdrawing, expected to significantly deshield
adjacent protons and carbons. It will produce strong, characteristic IR absorptions.

o Halogens (-Cl, -1): Influence the electronic environment and provide distinct isotopic

patterns in mass spectrometry (especially chlorine).

This guide will systematically deconstruct the tH NMR, 3C NMR, IR, and MS data to confirm

this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 1-chloro-4-iodo-
2-nitrobenzene, it allows for the precise mapping of the proton and carbon frameworks.

o Expert Insight on Solvent Selection: The choice of a deuterated solvent is critical for high-
quality NMR data. Deuterated chloroform (CDCIs) is selected as the primary solvent for this
analysis. It is a versatile solvent capable of dissolving a wide range of organic compounds, is
relatively inexpensive, and has a low boiling point (61.2°C), which simplifies sample
recovery.[2][3] Its residual proton signal appears at ~7.26 ppm, which is unlikely to interfere
with the highly deshielded aromatic protons of the analyte.[3] For compounds with poor
solubility, DMSO-de could be an alternative, though its high boiling point makes sample

recovery challenging.[2]

Predicted *H NMR Analysis

While direct experimental data for this specific isomer is not readily available in public
databases, a highly accurate spectrum can be predicted by analyzing the substituent effects of
the chloro, iodo, and nitro groups. The aromatic region (7.0-9.0 ppm) will feature three distinct
signals, each corresponding to one of the aromatic protons.

Table 1: Predicted *H NMR Data (500 MHz, CDClIs)
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Predicted Coupling
Proton ) ) L. .
. Chemical Shift  Multiplicity Constant (J, Integration
Assighment
(3, ppm) Hz)
J(H3-H5) =25
H-3 ~8.10 d 1H
Hz
J(H5-H6) = 8.5
H-5 ~7.85 dd Hz, J(H5-H3) = 1H
25Hz
J(H6-H5) = 8.5
H-6 ~7.60 d 1H
Hz

Interpretation of the *H NMR Spectrum:

e H-3: This proton is ortho to the strongly electron-withdrawing nitro group and is expected to
be the most deshielded (highest chemical shift). It will appear as a doublet due to coupling
with H-5 (meta-coupling, 3J = 2.5 Hz).

e H-5: This proton is situated between the iodo and chloro groups. It will be split into a doublet
of doublets by coupling to H-6 (ortho-coupling, 3J = 8.5 Hz) and H-3 (meta-coupling, 3J = 2.5
Hz).

e H-6: This proton is ortho to the iodine atom. It is expected to be the most shielded of the
three protons. It will appear as a doublet due to ortho-coupling with H-5.

The diagram below illustrates the proton assignments and their expected coupling
relationships.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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